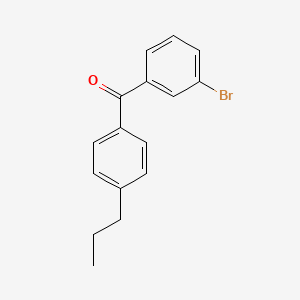

3-Bromo-4'-n-propylbenzophenone

Description

Significance of Benzophenone (B1666685) Scaffolds in Modern Organic Synthesis and Materials Science

The benzophenone framework, characterized by a diphenyl ketone core, represents a ubiquitous and highly versatile scaffold in the fields of organic synthesis and materials science. nih.govresearchgate.netrsc.org These aromatic ketones are not only found in numerous naturally occurring molecules with diverse biological activities but also serve as crucial building blocks for a wide array of synthetic compounds. nih.govrsc.org The structural rigidity and the ability to be readily functionalized on either of the two phenyl rings make benzophenone derivatives attractive targets for chemists. researchgate.net

In organic synthesis, benzophenones are valuable intermediates. nih.gov They can be synthesized through methods like Friedel-Crafts acylation and are involved in various chemical transformations. nih.gov Their carbonyl group and aromatic rings allow for a multitude of reactions, enabling the construction of more complex molecular architectures. nih.govwikipedia.org This versatility has led to their incorporation into pharmaceuticals, agrochemicals, and specialty chemicals. nih.gov

In materials science, benzophenone and its derivatives are widely recognized for their photochemical properties. taylorandfrancis.comuvabsorber.com They are extensively used as photoinitiators in UV-curing applications for inks, coatings, and adhesives. wikipedia.orgnih.gov Upon absorption of UV radiation, the benzophenone molecule can promote the formation of free radicals, initiating polymerization processes. uvabsorber.com Furthermore, their ability to absorb UV light makes them effective as UV blockers in plastics and personal care products, preventing photodegradation and protecting materials from light-induced damage. wikipedia.orgnih.gov The unique photophysical properties of the benzophenone core have also led to its use in the development of organic light-emitting diodes (OLEDs) and other advanced photofunctional materials. mdpi.comnih.gov

Rationale for Investigating Substituted Benzophenone Derivatives, with a Focus on Halogenated and Alkylated Analogues

The investigation of substituted benzophenone derivatives is driven by the desire to modulate the parent molecule's physical, chemical, and biological properties for specific applications. The introduction of various functional groups onto the benzophenone scaffold allows for the fine-tuning of characteristics such as reactivity, solubility, and light-absorption properties. researchgate.net Among the vast array of possible modifications, halogenation and alkylation of the phenyl rings are of particular strategic importance.

Halogen atoms, such as bromine, are introduced to alter the electronic properties and reactivity of the benzophenone molecule. The position of the halogen has a significant impact; for instance, a meta-substituted bromine atom, as seen in 3-bromobenzophenone, creates a distinct electronic and steric environment compared to its ortho or para isomers. Halogenation can influence the molecule's ability to participate in further reactions, such as cross-coupling, and can affect its interaction with biological targets or its performance in materials. researchgate.net In medicinal chemistry, halogenated benzophenones have been explored for their potential anti-inflammatory and other therapeutic activities. nih.gov The presence of a heavy atom like bromine can also influence photophysical processes, such as intersystem crossing.

Alkylation, the introduction of alkyl groups like the n-propyl group, primarily modifies the steric bulk and lipophilicity of the benzophenone derivative. These changes can enhance solubility in organic solvents and compatibility with polymer matrices, which is particularly relevant for applications in materials science. uvabsorber.com In the context of biological activity, altering the size and shape of the molecule through alkylation can significantly impact its binding affinity to enzymes or receptors. The combination of halogenation and alkylation allows for a multi-faceted approach to designing benzophenone derivatives with tailored properties, merging the electronic effects of the halogen with the steric and solubility-enhancing contributions of the alkyl group.

Scope and Objectives of Academic Research on 3-Bromo-4'-n-propylbenzophenone

Academic research on this compound is primarily focused on its role as a specialized chemical intermediate and building block in the synthesis of more complex organic molecules and functional materials. While extensive studies on this specific compound are not widely published, its structure suggests several clear research objectives based on the known utility of related substituted benzophenones.

A primary objective is to utilize this compound in the synthesis of novel organic compounds. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the attachment of diverse molecular fragments. mdpi.com This makes it a valuable precursor for creating libraries of complex molecules for screening in drug discovery programs or for developing new materials. Research in this area would focus on optimizing reaction conditions and exploring the scope of its synthetic transformations.

Another key research direction is its potential application in materials science, particularly in polymer chemistry and photochemistry. Like other benzophenone derivatives, it could function as a photoinitiator or a monomer for creating specialized polymers. The presence of both the bromo and n-propyl groups could impart specific properties, such as flame retardancy (from the bromine) and improved processability (from the propyl group), to the resulting materials. Research objectives would include the synthesis and characterization of polymers incorporating this moiety and evaluating their thermal, mechanical, and photochemical properties. Furthermore, it could be investigated as a component in the development of tunable diffraction gratings or other optical materials. rsc.org

Finally, given the broad biological activities of the benzophenone class, including anti-cancer and anti-inflammatory effects, a third area of research involves using this compound as a scaffold to synthesize new potential therapeutic agents. nih.govnih.gov The specific substitution pattern may lead to unique interactions with biological targets. Studies would aim to synthesize derivatives and evaluate their biological efficacy and structure-activity relationships. nih.gov

Data for this compound

| Property | Value |

| CAS Number | 844879-31-8 chemicalbook.combldpharm.com |

| Molecular Formula | C₁₆H₁₅BrO sigmaaldrich.com |

| Molecular Weight | 303.1979 g/mol riekemetals.com |

| IUPAC Name | (3-bromophenyl)(4-propylphenyl)methanone sigmaaldrich.com |

| Purity | 97% sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)-(4-propylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO/c1-2-4-12-7-9-13(10-8-12)16(18)14-5-3-6-15(17)11-14/h3,5-11H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTBVSIVYXHSDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201273783 | |

| Record name | (3-Bromophenyl)(4-propylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844879-31-8 | |

| Record name | (3-Bromophenyl)(4-propylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844879-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromophenyl)(4-propylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Bromo 4 N Propylbenzophenone

Established Synthetic Pathways for Benzophenone (B1666685) Derivatives

The construction of the benzophenone scaffold can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials, desired substitution patterns, and functional group tolerance.

Friedel-Crafts Acylation Approaches and their Regioselectivity

The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. chemguide.co.uklibretexts.org This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). libretexts.org

The regioselectivity of the Friedel-Crafts acylation is governed by the electronic and steric nature of the substituents already present on the aromatic ring. For the synthesis of a molecule like 3-Bromo-4'-n-propylbenzophenone, this reaction could theoretically be approached in two ways: acylation of n-propylbenzene with 3-bromobenzoyl chloride, or acylation of bromobenzene (B47551) with 4-n-propylbenzoyl chloride.

However, the acylation of n-propylbenzene presents a significant challenge regarding regioselectivity. The n-propyl group is an activating, ortho-, para-director. Therefore, the acylation would likely yield a mixture of the desired 4'-acylated product and the undesired 2'-acylated isomer, along with potential polyacylation products. doubtnut.comquora.com Furthermore, under the strong acidic conditions of the Friedel-Crafts reaction, the n-propyl group is susceptible to rearrangement to the more stable isopropyl group, leading to the formation of isopropylbenzophenone derivatives. doubtnut.com

Conversely, the acylation of bromobenzene with a suitable acyl chloride is a more controlled process. The bromine atom is a deactivating but ortho-, para-directing group. While the reaction rate is slower compared to benzene (B151609), it offers better control over the position of the incoming acyl group. For instance, the Friedel-Crafts reaction between bromobenzene and benzoyl chloride in the presence of aluminum chloride has been used to prepare 4-bromobenzophenone. scribd.com

| Reactants | Catalyst | Product | Key Considerations |

| Benzene + Ethanoyl chloride | AlCl₃ | Phenylethanone | General example of Friedel-Crafts acylation. chemguide.co.uklibretexts.org |

| Bromobenzene + Benzoyl chloride | AlCl₃ | 4-Bromobenzophenone | Demonstrates acylation of a halogenated benzene. scribd.com |

| n-Propylbenzene + Propionyl chloride | AlCl₃ | Mixture of isomers | Prone to rearrangement and formation of multiple products. doubtnut.comquora.com |

Metal-Catalyzed Carbonylative Coupling Reactions for Diaryl Ketone Formation

Palladium-catalyzed carbonylative coupling reactions have emerged as a powerful alternative for the synthesis of diaryl ketones, often under milder conditions than Friedel-Crafts acylation. liv.ac.ukacs.org These reactions typically involve the coupling of an aryl halide or triflate with a carbon monoxide source and an organometallic reagent or a C-H bond of an arene. acs.orgacs.org

One common approach is the carbonylative Suzuki coupling, where an aryl halide is reacted with an arylboronic acid and carbon monoxide in the presence of a palladium catalyst. acs.org This method offers excellent functional group tolerance and high regioselectivity, as the positions of the coupling partners are predetermined by the starting materials. For the synthesis of this compound, this would involve the coupling of a 3-bromo-substituted aryl halide with a 4-n-propylphenylboronic acid in the presence of CO and a palladium catalyst.

Another strategy is the carbonylative Heck reaction, which can be used to synthesize ketones. organic-chemistry.orgscispace.com More recent developments have focused on the direct carbonylative coupling of aryl halides with arenes through C-H activation, providing a more atom-economical route to diaryl ketones. acs.org

| Coupling Partners | Catalyst System | Product Type | Key Features |

| Aryl Halide + Arylboronic Acid + CO | Palladium Catalyst | Unsymmetrical Diaryl Ketone | High regioselectivity and functional group tolerance. acs.org |

| Aryl Halide + Arene + CO | Palladium Catalyst | Diaryl Ketone | Atom-economical via C-H activation. acs.org |

| Aryl Thianthrenium Salt + Arylboronic Acid + CO | Palladium Catalyst | Diaryl Ketone | Mild conditions for converting C-H bonds. acs.org |

Other C-C Bond Forming Strategies (e.g., Suzuki-Miyaura, Buchwald-Hartwig Coupling) Applicable to Benzophenone Synthesis

Besides direct acylation or carbonylation, other modern cross-coupling reactions can be adapted for the synthesis of benzophenones.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. nih.govnih.gov While typically used to create biaryl systems, it can be employed to construct benzophenones. For instance, the coupling of an acyl chloride with an arylboronic acid can yield a diaryl ketone. nih.gov This approach would involve the reaction of 3-bromobenzoyl chloride with 4-n-propylphenylboronic acid, catalyzed by a palladium complex. The optimization of such reactions often involves screening different palladium precatalysts, ligands, and bases to achieve high yields. rsc.orgnih.gov

The Buchwald-Hartwig amination is primarily used for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org However, it can be indirectly applied to the synthesis of benzophenones. The reaction can be used to synthesize a benzophenone imine from an aryl halide and benzophenone imine itself (acting as an ammonia (B1221849) equivalent). acs.orgijcrt.orgacsgcipr.org The resulting imine can then be hydrolyzed under acidic conditions to yield the desired benzophenone. This two-step sequence provides a viable route for accessing benzophenones from aryl halide precursors.

| Reaction | Coupling Partners | Intermediate/Product | Relevance to Benzophenone Synthesis |

| Suzuki-Miyaura Coupling | Acyl Chloride + Arylboronic Acid | Diaryl Ketone | Direct formation of the ketone C-C bond. nih.gov |

| Buchwald-Hartwig Amination | Aryl Halide + Benzophenone Imine | Substituted Benzophenone Imine | Indirect route via hydrolysis of the imine. acs.org |

Targeted Synthesis of this compound

The specific synthesis of this compound requires careful consideration of precursor selection and reaction conditions to ensure the desired regiochemistry and avoid side reactions.

Precursor Selection and Rational Design for Bromobenzophenone and Propylbenzene Moieties

Based on the established synthetic pathways, two primary retrosynthetic disconnections can be considered for this compound:

Route A: Friedel-Crafts Acylation

This route would involve the reaction of n-propylbenzene with 3-bromobenzoyl chloride.

n-Propylbenzene: This precursor is commercially available. However, as previously mentioned, its use in Friedel-Crafts acylation is problematic due to the formation of regioisomers and the potential for alkyl group rearrangement. doubtnut.comquora.com

3-Bromobenzoyl chloride: This can be prepared from commercially available 3-bromobenzoic acid by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride.

Route B: Suzuki-Miyaura Coupling

This approach offers better regiochemical control and would involve the coupling of 3-bromobenzoyl chloride with 4-n-propylphenylboronic acid.

3-Bromobenzoyl chloride: As in Route A, this is accessible from 3-bromobenzoic acid.

4-n-Propylphenylboronic acid: This precursor can be synthesized from 4-n-propylaniline via diazotization followed by a Sandmeyer-type reaction to introduce a bromine or iodine atom, and then conversion to the boronic acid via lithiation and reaction with a borate (B1201080) ester. Alternatively, it can be prepared from 4-bromopropylbenzene via a Grignard reaction followed by treatment with a borate ester.

Given the potential issues with regioselectivity in the Friedel-Crafts acylation of n-propylbenzene, the Suzuki-Miyaura coupling (Route B) appears to be the more rational and reliable synthetic strategy for obtaining a pure sample of this compound. Another viable, though less direct, route would be the Friedel-Crafts acylation of benzene with 3-bromobenzoyl chloride to form 3-bromobenzophenone, followed by a second Friedel-Crafts acylation or alkylation at the 4'-position, although this would also likely lead to a mixture of products. A more controlled approach would be to first synthesize 4-n-propylbenzophenone and then selectively brominate the unsubstituted ring at the 3-position.

Optimization of Reaction Conditions and Catalyst Systems

For the targeted synthesis via Suzuki-Miyaura coupling , optimization of the reaction conditions is crucial for achieving high yields and purity.

Table of Key Optimization Parameters for Suzuki-Miyaura Coupling:

| Parameter | Variables | Considerations |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), etc. | The choice of palladium source and its oxidation state can significantly impact catalytic activity. Pre-catalysts are often used for their stability and ease of handling. rsc.orgnih.gov |

| Ligand | Phosphine-based ligands (e.g., PPh₃, XPhos, SPhos), N-heterocyclic carbenes (NHCs) | The ligand stabilizes the palladium center and influences the rates of oxidative addition and reductive elimination. The steric and electronic properties of the ligand are critical. rsc.orgnih.gov |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | The base is required to activate the boronic acid. The strength and solubility of the base can affect the reaction rate and prevent side reactions. |

| Solvent | Toluene, Dioxane, THF, DMF, often with water | The solvent system must be able to dissolve the reactants and the catalyst system. The presence of water is often necessary for the transmetalation step. |

| Temperature | Room temperature to reflux | The reaction temperature affects the reaction rate. Higher temperatures can sometimes lead to decomposition of the catalyst or products. |

For a Friedel-Crafts acylation approach, if pursued despite its drawbacks, optimization would focus on:

Table of Key Optimization Parameters for Friedel-Crafts Acylation:

| Parameter | Variables | Considerations |

| Lewis Acid Catalyst | AlCl₃, FeCl₃, BF₃ | AlCl₃ is the most common, but others can be used to modulate reactivity. The stoichiometry of the catalyst is often greater than 1 equivalent. chemguide.co.uklibretexts.org |

| Solvent | CS₂, Nitrobenzene, Dichloromethane | The choice of solvent can influence the solubility of the reactants and the Lewis acid complex, as well as the reaction rate. |

| Temperature | 0 °C to reflux | Lower temperatures can sometimes improve regioselectivity and prevent side reactions like alkyl group rearrangement. doubtnut.com |

| Reaction Time | Minutes to hours | Sufficient time must be allowed for the reaction to go to completion, but prolonged reaction times can lead to product degradation or isomerization. |

By carefully selecting the synthetic route and optimizing the reaction conditions, this compound can be synthesized with high purity and in good yield, enabling its further investigation and application.

Strategies for Achieving Regioselectivity in Halogenation and Alkylation Steps

The regioselective synthesis of this compound is most strategically approached via a convergent Friedel-Crafts acylation. This involves the reaction of n-propylbenzene with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst. The success of this synthesis hinges on controlling the positional selectivity during two key stages: the initial halogenation to form the acyl chloride precursor and the final acylation of the n-propylated benzene ring. wikipedia.org

Regioselectivity in Halogenation of the Benzoic Acid Moiety

The "3-Bromo" substitution pattern is achieved by leveraging the directing effects of functional groups on the benzene ring. The synthesis of the key intermediate, 3-bromobenzoyl chloride, typically starts from benzoic acid.

Electrophilic Aromatic Bromination: The carboxyl group (-COOH) of benzoic acid is an electron-withdrawing group and a meta-director. Therefore, electrophilic bromination of benzoic acid, often using bromine (Br₂) with a Lewis acid catalyst like FeBr₃, directs the incoming bromine atom to the meta-position (C-3), yielding 3-bromobenzoic acid with high regioselectivity.

Conversion to Acyl Chloride: The resulting 3-bromobenzoic acid is then converted to the more reactive 3-bromobenzoyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.com

This two-step sequence ensures the bromine atom is correctly positioned on the benzoyl moiety prior to the main acylation reaction.

Regioselectivity in Friedel-Crafts Acylation

The final and most critical step for regioselectivity is the Friedel-Crafts acylation of n-propylbenzene with 3-bromobenzoyl chloride. The n-propyl group is an alkyl group, which is an ortho-, para-director due to its electron-donating nature via hyperconjugation and induction. nih.gov Consequently, the acylation reaction will yield a mixture of two main constitutional isomers: the desired 4'-n-propyl product and the undesired 2'-n-propyl product.

Several strategies can be employed to maximize the formation of the para-substituted isomer, this compound. These strategies primarily exploit the steric differences between the ortho and para positions.

| Strategy | Principle | Expected Outcome |

| Steric Hindrance | The ortho positions on n-propylbenzene are sterically more hindered than the para position. The bulky acylating agent (3-bromobenzoyl cation-Lewis acid complex) will preferentially attack the less crowded para position. | Increased ratio of para- to ortho-isomer. |

| Choice of Catalyst | Using a bulkier Lewis acid catalyst (e.g., AlCl₃ complexed with a sterically demanding ligand) can further enhance the steric repulsion at the ortho position. | Higher selectivity for the para product. |

| Lower Reaction Temperature | Lowering the reaction temperature generally increases the selectivity of competing reactions that have different activation energies. youtube.com The transition state leading to the para product is often lower in energy, and lower temperatures favor this pathway. | Enhanced regioselectivity for the thermodynamically favored para-isomer. |

| Solvent Effects | The choice of solvent can influence the effective size of the electrophilic species and the transition state energies, thereby affecting the ortho/para ratio. Non-polar solvents may enhance steric effects. | Optimization of the solvent can lead to improved para-selectivity. |

This interactive table summarizes key strategies for controlling regioselectivity during the Friedel-Crafts acylation step.

By carefully controlling these parameters, the synthesis can be directed to favor the formation of this compound, which can then be separated from the minor ortho-isomer by methods such as crystallization or chromatography.

Scalability Considerations for Research Applications and Advanced Material Development

Scaling up the synthesis of this compound from laboratory benchtop to larger quantities required for advanced research and material development introduces several practical and economic challenges. The traditional Friedel-Crafts acylation, while effective, has inherent drawbacks for large-scale production. beilstein-journals.org

Catalyst System and Waste Management

The choice of Lewis acid catalyst is a primary concern for scalability. researchgate.net

Stoichiometric Catalysts: Aluminum chloride (AlCl₃), the classic catalyst, is typically required in stoichiometric amounts because it forms a strong complex with the benzophenone product. researchgate.net The subsequent work-up requires quenching with large volumes of water, leading to the generation of significant amounts of acidic aqueous waste and aluminum hydroxide (B78521) sludge. This is environmentally taxing and costly on an industrial scale.

Catalytic Systems: Modern approaches focus on using true catalytic amounts of Lewis acids that are more resistant to product inhibition or are easily recyclable. This includes the use of stronger Lewis acids like trifluoromethanesulfonic acid, or heterogeneous catalysts such as zeolites and metal oxides. beilstein-journals.orgresearchgate.net Ionic liquids have also been explored as recyclable solvents and catalysts for Friedel-Crafts reactions. researchgate.net These catalytic methods drastically reduce waste and simplify product purification.

Reaction Conditions and Process Safety

On a larger scale, reaction conditions must be carefully managed to ensure safety and efficiency.

Solvents: Many traditional solvents for Friedel-Crafts reactions, like chlorinated hydrocarbons (e.g., dichloromethane) or carbon disulfide, are toxic and environmentally harmful. google.com For scalable synthesis, alternative "greener" solvents or solvent-free conditions are highly desirable. beilstein-journals.org

Temperature Control: The acylation reaction is exothermic, and efficient heat management is crucial on a large scale to prevent runaway reactions and ensure consistent product quality and regioselectivity.

Reagent Addition: Controlled addition of reagents is necessary to maintain an optimal reaction temperature and concentration profile.

Downstream Processing and Purification

Product Purity: Achieving the high purity required for applications like advanced materials or pharmaceutical intermediates necessitates robust and efficient purification protocols.

The following table compares different catalytic approaches for Friedel-Crafts acylation in the context of scalability.

| Catalyst System | Typical Loading | Advantages for Scalability | Disadvantages for Scalability |

| Stoichiometric AlCl₃ | >1 equivalent | Low cost of catalyst, well-established procedure. | High waste generation, difficult work-up, product complexation. researchgate.net |

| Catalytic FeCl₃/ZnCl₂ | 5-10 mol% | Lower catalyst loading, less waste. | May require higher temperatures, lower reactivity for some substrates. researchgate.net |

| Solid Acid Catalysts (e.g., Zeolites) | Variable | Easily separated and recycled, minimal waste. | Can be prone to deactivation, may require specific reaction conditions (e.g., vapor phase). researchgate.net |

| Ionic Liquids (as catalyst/solvent) | Solvent | Can be recycled, tunable properties, low volatility. | High initial cost, potential viscosity issues, product extraction can be difficult. beilstein-journals.orgresearchgate.net |

This interactive table provides a comparative overview of different catalytic systems for scalable Friedel-Crafts acylation.

Ultimately, developing a scalable synthesis for this compound requires a multi-faceted approach, balancing reaction efficiency and regioselectivity with economic viability, process safety, and environmental impact.

Elucidation of Reaction Mechanisms and Reactivity of 3 Bromo 4 N Propylbenzophenone

Mechanistic Studies of Halogenated Benzophenone (B1666685) Transformations

The presence of a halogen substituent and the benzophenone core provides sites for both nucleophilic and electrophilic attack, with the reaction pathway being highly dependent on the reaction conditions and the nature of the attacking species.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. wikipedia.org This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The subsequent departure of the leaving group restores the aromaticity of the ring.

For an SNAr reaction to be favorable, the aromatic ring must be rendered electron-deficient, typically by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com In the case of 3-Bromo-4'-n-propylbenzophenone, the bromine atom is on one phenyl ring, and the n-propyl group is on the other. The benzoyl group, which includes the carbonyl, is a deactivating group on the bromo-substituted ring. However, its deactivating effect is not as strong as that of a nitro group, for example. The carbonyl group's ability to stabilize the negative charge of the Meisenheimer complex through resonance is crucial. The attack of a nucleophile at the carbon bearing the bromine would lead to an intermediate where the negative charge can be delocalized onto the oxygen atom of the carbonyl group.

The rate of SNAr reactions is also influenced by the nature of the leaving group. While bond strength to the aromatic ring is a factor, the rate-determining step is often the attack of the nucleophile, not the departure of the leaving group. masterorganicchemistry.com

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate called an arenium ion or sigma complex. masterorganicchemistry.commsu.edu The substituents already present on the aromatic ring significantly influence both the rate and the position of the incoming electrophile.

In this compound, we must consider the directing effects on both rings:

Ring 2 (the n-propyl-substituted ring): This ring has an n-propyl group at the 4'-position. The n-propyl group is an alkyl group, which is an activating group and an ortho, para-director. libretexts.org It activates the ring towards electrophilic attack by donating electron density through an inductive effect. Since the para position is already occupied by the benzoyl group, incoming electrophiles would be directed to the ortho positions (2' and 6').

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.comlibretexts.org

Photochemical Reaction Mechanisms of Benzophenones

Benzophenones are well-known for their rich photochemistry, which is initiated by the absorption of UV light, promoting the molecule to an excited singlet state (S₁). This is followed by highly efficient intersystem crossing to a triplet state (T₁), from which most of the characteristic photochemical reactions of benzophenones occur. youtube.com

Upon formation, the triplet state of a benzophenone derivative, ³(Ar₂C=O)*, behaves as a diradical and can participate in various reactions, most notably hydrogen atom abstraction from a suitable donor. rsc.org This reactivity is a cornerstone of its use as a photosensitizer. The triplet state can be deactivated through several pathways, including phosphorescence, non-radiative decay, and quenching by other molecules. edinst.com

Quenching can occur through energy transfer or chemical reaction. For instance, triplet energy transfer from a benzophenone in its higher triplet excited state (Tn) to a quencher can occur, producing the triplet state of the quencher. nih.gov The lifetime of the triplet state is a critical factor in its reactivity and can be influenced by substituents on the benzophenone core. nih.gov For example, the presence of a heavy atom like bromine in this compound can potentially influence the rate of intersystem crossing and the lifetime of the triplet state.

The triplet state of benzophenone and its derivatives can be quenched by various species, including amino acids and their metal complexes. osti.gov The efficiency of this quenching depends on the nature of the quencher.

A classic photochemical reaction of benzophenone is its photoreduction in the presence of a hydrogen donor, such as isopropyl alcohol, to yield benzpinacol. youtube.com The reaction is initiated by the abstraction of a hydrogen atom from the alcohol by the triplet-state benzophenone, forming a ketyl radical and an alcohol-derived radical. Two ketyl radicals then combine to form the pinacol (B44631) product.

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed by the system. The quantum yield for the photoreduction of benzophenone can be determined experimentally. acs.org For example, the photoreduction of benzophenone with isopropyl alcohol has been studied, and quantum yields have been measured under various conditions. acs.orgacs.org In some photocatalytic systems, quantum yields for processes like hydrodebromination have been determined to be in the range of 1-5%, suggesting that radical chain reactions are not the dominant pathway. nih.gov

Table 1: Examples of Photochemical Quantum Yields (Φ) This table provides illustrative quantum yields for reactions involving photosensitizers and related processes, as direct data for this compound is not available.

| Photochemical Process | Reactants/System | Quantum Yield (Φ) | Reference |

|---|---|---|---|

| Photoreduction | Benzophenone with isopropyl alcohol | Can approach 2 under certain conditions | acs.orgacs.org |

| Hydrodebromination | Conversion of 2-bromomesitylene (B157001) to mesitylene | 4.7% | nih.gov |

| Triplet Energy-Transfer Quenching | Benzophenone (Tn) with CCl₄ | 0.0023 | nih.gov |

Intersystem crossing (ISC) is the spin-forbidden transition from an excited singlet state (S₁) to a triplet state (T₁). In benzophenone, this process is remarkably efficient, with a quantum yield approaching 100%. edinst.com This high efficiency is attributed to the presence of both n,π* and π,π* states. The transition from the S₁(n,π) state to the T₁(n,π) state is formally forbidden, but the presence of a nearby T₂(π,π*) state facilitates the process. acs.orgnih.gov The ISC in benzophenone is an ultrafast process, occurring on the picosecond or even sub-picosecond timescale. acs.org

Reverse intersystem crossing (RISC) is the transition from a triplet state back to a singlet state. This process is generally less efficient than ISC but can be significant in certain systems, particularly those with a small energy gap between the S₁ and T₁ states. researchgate.net The rates of both ISC and RISC can be influenced by factors such as solvent polarity and temperature. nih.govresearchgate.net For instance, hydrogen-bonding interactions with protic solvents can alter the rate of ISC in benzophenone. nih.gov The substitution pattern on the benzophenone core, such as in benzophenone-carbazole dyads, can also significantly modify the excited-state evolution channels, including the rates of ISC and subsequent processes. rsc.org

Mechanisms of Organometallic Coupling Reactions Relevant to Benzophenone Scaffolds

Organometallic coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, these reactions provide powerful tools to modify its structure.

The Grignard reaction, involving the addition of an organomagnesium halide to a carbonyl group, is a classic method for forming carbon-carbon bonds and producing alcohols. organic-chemistry.orgyoutube.com In the case of this compound, the electrophilic carbonyl carbon is the primary site of attack for a Grignard reagent (R-MgX).

The reaction is generally understood to proceed via a nucleophilic addition mechanism. organic-chemistry.orgpressbooks.pub The Grignard reagent, existing in a complex equilibrium (the Schlenk equilibrium), acts as a potent nucleophile. chem-station.com The magnesium atom coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. chem-station.com This is followed by the nucleophilic attack of the organic group from the Grignard reagent to the carbonyl carbon, forming a new carbon-carbon bond and a tetracoordinate magnesium alkoxide intermediate. youtube.com Subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol. libretexts.org

However, for sterically hindered ketones or easily reducible substrates like benzophenones, a single electron transfer (SET) mechanism can compete with or even dominate the polar nucleophilic addition pathway. organic-chemistry.orgchem-station.comacs.org In the SET mechanism, an electron is transferred from the Grignard reagent to the benzophenone, generating a ketyl radical anion and a radical cation of the Grignard reagent. acs.org These radical intermediates can then recombine to form the same alkoxide product, or they can participate in side reactions. acs.org The presence of the bromo and n-propyl substituents on the benzophenone rings can influence the electronic properties and reduction potential of the ketone, thereby affecting the balance between the polar and SET mechanisms. datapdf.comresearchgate.net

| Factor | Effect on Grignard Reaction with Benzophenones | Relevance to this compound |

| Substrate | Benzophenones, being easily reducible, can favor the Single Electron Transfer (SET) mechanism. chem-station.com | The benzophenone core of the molecule makes the SET pathway a plausible route. |

| Grignard Reagent | Sterically bulky Grignard reagents (e.g., t-BuMgX) are more prone to react via the SET mechanism. chem-station.com | The choice of Grignard reagent will significantly influence the operative mechanism. |

| Solvent | The coordinating solvent (e.g., THF, ether) stabilizes the Grignard reagent and is crucial for the reaction. chem-station.com | Standard ethereal solvents would be employed. |

| Substituents | Electron-withdrawing groups on the benzophenone can favor nucleophilic attack, while the overall electronic nature influences the substrate's reduction potential. datapdf.com | The electron-withdrawing bromo group and electron-donating n-propyl group will have competing electronic effects. |

The bromine atom on the this compound molecule serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-nitrogen bonds at this position. libretexts.orglibretexts.org These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. nobelprize.orgyoutube.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate. nobelprize.orglibretexts.org

Transmetalation: The organic group from the activated boronic acid (which forms a borate (B1201080) complex with the base) is transferred to the palladium(II) center, displacing the bromide. wikipedia.orglibretexts.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. nobelprize.orgwikipedia.org

Heck Coupling: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgnih.gov The mechanism also starts with the oxidative addition of the aryl bromide to Pd(0). wikipedia.org The resulting Pd(II) complex then coordinates to the alkene, which subsequently inserts into the palladium-carbon bond. wikipedia.orgyoutube.com A final β-hydride elimination step forms the product alkene and a palladium-hydride species, which is then converted back to the Pd(0) catalyst by the base. youtube.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.orglibretexts.org The mechanism is similar to other cross-coupling reactions, involving oxidative addition, followed by the formation of a palladium-amido complex from the amine and base, and finally reductive elimination to form the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com The choice of phosphine (B1218219) ligands is critical in this reaction to facilitate the reductive elimination step and prevent side reactions. youtube.com

| Reaction | Coupling Partner | Key Mechanistic Steps | Catalyst/Reagents |

| Suzuki-Miyaura | Organoboron compound (e.g., R-B(OH)₂) | Oxidative Addition, Transmetalation, Reductive Elimination libretexts.org | Pd(0) complex, Base (e.g., K₂CO₃, Cs₂CO₃) organic-chemistry.org |

| Heck | Alkene (e.g., H₂C=CHR) | Oxidative Addition, Alkene Insertion, β-Hydride Elimination wikipedia.org | Pd(0) complex, Base (e.g., Et₃N) wikipedia.org |

| Buchwald-Hartwig | Amine (e.g., R₂NH) | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination wikipedia.org | Pd(0) complex, Bulky Phosphine Ligands, Base libretexts.org |

Investigations into Side Reactions and Competing Pathways in Organic Transformations

In the synthesis and transformation of this compound, various side reactions can occur, leading to impurities and reduced yields.

In Grignard Reactions:

Reduction: If the Grignard reagent has a β-hydrogen (e.g., ethylmagnesium bromide), it can act as a reducing agent. organic-chemistry.org The benzophenone carbonyl group can be reduced to a secondary alcohol via a six-membered cyclic transition state, where a hydride is transferred from the β-carbon of the Grignard reagent. organic-chemistry.org This is a known side reaction for sterically hindered ketones. organic-chemistry.org

Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of a ketone, if one is present and accessible, to form an enolate. organic-chemistry.orgreddit.com While benzophenones lack α-hydrogens, this pathway is relevant for other ketones that might be used in related syntheses.

Pinacol Coupling: The ketyl radical anions formed during an SET mechanism can dimerize, leading to the formation of a pinacol (a 1,2-diol) after workup. This is particularly relevant for aromatic ketones like benzophenone.

In Palladium-Catalyzed Cross-Coupling Reactions:

Homocoupling: A common side reaction is the coupling of two molecules of the same starting material. yonedalabs.com For instance, in Suzuki reactions, the organoboronic acid can homocouple to form a biaryl species (R-R). yonedalabs.comreddit.com This is often promoted by the presence of oxygen, which can affect the palladium catalyst's oxidation state. yonedalabs.comreddit.com Similarly, two molecules of the aryl bromide can undergo homocoupling.

Dehalogenation: The aryl bromide can be reduced to the corresponding arene (hydrodehalogenation), where the bromine atom is replaced by a hydrogen atom. yonedalabs.com This can occur if the oxidative addition intermediate reacts with a hydride source in the reaction mixture, followed by reductive elimination. yonedalabs.com

Diarylation: In Buchwald-Hartwig amination with primary amines, a potential side reaction is the formation of a tertiary aniline (B41778) through the coupling of two aryl groups to the same nitrogen atom. acs.org The selection of appropriate ligands is crucial to minimize this competing pathway. acs.org

| Reaction Type | Side Reaction | Description | How to Mitigate |

| Grignard Addition | Reduction | Transfer of a β-hydride from the Grignard reagent to the ketone, forming a secondary alcohol. organic-chemistry.org | Use Grignard reagents without β-hydrogens (e.g., MeMgBr, PhMgBr). |

| Grignard Addition | Pinacol Coupling | Dimerization of ketyl radical intermediates formed via SET. | Control reaction temperature and reagent addition. |

| Suzuki-Miyaura | Homocoupling | Dimerization of the boronic acid coupling partner. yonedalabs.com | Ensure anaerobic conditions; use of reducing agents to minimize Pd(II) species. acs.org |

| All Pd-Couplings | Dehalogenation | Replacement of the bromine atom with hydrogen. yonedalabs.com | Careful selection of solvent and base; avoid hydride sources. |

| Buchwald-Hartwig | Diarylation | Addition of two aryl groups to a primary amine. acs.org | Judicious choice of bulky phosphine ligands. |

Advanced Spectroscopic Characterization and Structural Analysis of 3 Bromo 4 N Propylbenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise structure of 3-Bromo-4'-n-propylbenzophenone in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the chemical environment and connectivity of each proton and carbon atom can be determined.

Elucidation of Molecular Connectivity and Stereochemical Features via 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC)

The ¹H and ¹³C NMR spectra provide the fundamental framework for the structural assignment of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the n-propyl group and the two aromatic rings.

n-Propyl Group: This group will present three distinct signals: a triplet for the terminal methyl (CH₃) protons around 0.9 ppm, a sextet for the central methylene (B1212753) (CH₂) protons adjacent to the methyl and aromatic-attached methylene groups around 1.6 ppm, and a triplet for the methylene protons directly attached to the benzene (B151609) ring (Ar-CH₂) around 2.6 ppm. docbrown.info

Aromatic Protons: The spectrum will display complex multiplets in the aromatic region, typically between 7.2 and 7.8 ppm. The 4'-n-propylphenyl ring protons, ortho and meta to the propyl group, will likely appear as two distinct doublets due to the symmetry of this ring. The protons on the 3-bromophenyl ring will exhibit a more complex splitting pattern due to their unique positions relative to both the bromine atom and the carbonyl group.

¹³C NMR Spectroscopy: The carbon spectrum provides information on the number of non-equivalent carbons and their chemical nature. oregonstate.eduyoutube.com

Carbonyl Carbon: A characteristic single peak for the ketone carbonyl (C=O) is expected to appear significantly downfield, in the range of 190-200 ppm. oregonstate.edu

Aromatic Carbons: The aromatic region (120-140 ppm) will show multiple signals. The carbon atom bonded to the bromine (C-Br) is anticipated to be shifted upfield due to the 'heavy atom effect'. researchgate.net The other aromatic carbons will have distinct chemical shifts based on their substitution and position relative to the carbonyl bridge.

Aliphatic Carbons: The three carbons of the n-propyl group will appear in the upfield region of the spectrum (typically 10-40 ppm). docbrown.info

2D NMR Techniques:

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between adjacent protons. Key correlations would be observed between the methyl, methylene, and aromatic-attached methylene protons of the n-propyl chain. Within the aromatic rings, correlations between ortho-coupled protons would help in assigning the specific signals within the complex multiplet patterns.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly bonded. This is crucial for definitively assigning the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group in the molecule.

Predicted NMR Data for this compound ¹H NMR (Predicted)

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Propyl CH₃ | ~0.9 | Triplet |

| Propyl CH₂ | ~1.6 | Sextet |

| Ar-CH₂ | ~2.6 | Triplet |

¹³C NMR (Predicted)

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Propyl CH₃ | ~14 |

| Propyl CH₂ | ~24 |

| Ar-CH₂ | ~38 |

| Aromatic C-H / C-C | 128 - 145 |

| Aromatic C-Br | ~122 |

Analysis of Solvent Effects on Spectroscopic Signatures and Conformational Equilibria

The choice of deuterated solvent can influence the NMR spectrum of this compound. acs.org Solvents of varying polarity, such as chloroform-d (B32938) (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆), can induce changes in chemical shifts. illinois.edupitt.edupitt.edu

The highly polar carbonyl group is particularly susceptible to solvent interactions. Polar, hydrogen-bond-accepting solvents like DMSO-d₆ can interact with the carbonyl group, leading to a deshielding effect. This would cause the carbonyl carbon and the adjacent aromatic protons (ortho to the C=O group) to shift downfield compared to their positions in a less polar solvent like CDCl₃. acs.org

Furthermore, solvent interactions can affect the conformational equilibrium of the molecule, specifically the dihedral angle between the two phenyl rings. Changes in this angle alter the through-space magnetic environment of the aromatic protons, leading to subtle but measurable shifts in their resonance frequencies. A systematic study comparing spectra in different solvents could thus provide insights into the molecule's conformational flexibility.

Vibrational Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the key functional groups and gain further structural insights based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Structural Motifs

The IR spectrum of this compound is dominated by a few key absorption bands that act as fingerprints for its major functional groups.

C=O Stretch: The most prominent and diagnostically important peak will be the strong absorption from the carbonyl (C=O) group stretch, expected in the region of 1660-1685 cm⁻¹. libretexts.org Its exact position can be influenced by the electronic effects of the substituents on the aromatic rings.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the n-propyl group will be observed just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring C=C stretching vibrations give rise to several medium-to-weak bands in the 1450-1600 cm⁻¹ region.

C-Br Stretch: The vibration associated with the carbon-bromine bond is expected to appear as a weaker band in the lower frequency (fingerprint) region of the spectrum, typically between 500 and 600 cm⁻¹.

Predicted Infrared (IR) Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Weak-Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Ketone C=O Stretch | 1685 - 1660 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

Raman Spectroscopy for Complementary Vibrational Analysis and Structural Insights

Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net While the polar C=O group gives a strong IR signal, its Raman signal is often weaker. Conversely, the symmetric vibrations of the non-polar aromatic rings, which are often weak in the IR spectrum, tend to produce strong signals in the Raman spectrum. researchgate.netacs.org

Key expected signals in the Raman spectrum would include:

A strong band for the symmetric "ring-breathing" mode of the substituted benzene rings around 1000 cm⁻¹.

Prominent signals in the 1580-1610 cm⁻¹ region corresponding to aromatic C=C stretching vibrations. researchgate.net

A detectable signal for the C=O stretch, which can be found around 1665 cm⁻¹ in the parent benzophenone (B1666685) molecule. acs.org

Mass Spectrometry Techniques

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and offering clues about its structure. The molecular weight of the compound is approximately 303.2 g/mol . riekemetals.comchemicalbook.com

Upon electron ionization (EI), the molecule loses an electron to form a molecular ion (M⁺•).

Molecular Ion Peak: A key feature will be the molecular ion peak cluster. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the spectrum will show two peaks of nearly equal intensity for the molecular ion at m/z 302 and m/z 304.

Fragmentation Pattern: The molecular ion is expected to undergo characteristic fragmentation, primarily through alpha-cleavage at the bonds adjacent to the carbonyl group. youtube.comlibretexts.orgyoutube.com This would lead to the formation of two primary acylium ions:

A fragment from the loss of the n-propylphenyl radical, resulting in the 3-bromobenzoyl cation ([C₇H₄BrO]⁺) at m/z 183/185.

A fragment from the loss of the 3-bromophenyl radical, resulting in the 4-propylbenzoyl cation ([C₁₀H₁₁O]⁺) at m/z 147. Further fragmentation can occur via the loss of a neutral carbon monoxide (CO) molecule from these acylium ions.

Predicted Key Fragments in the Mass Spectrum

| m/z (mass-to-charge ratio) | Identity |

|---|---|

| 302/304 | [M]⁺• (Molecular ion) |

| 183/185 | [C₇H₄BrO]⁺ (3-Bromobenzoyl cation) |

| 147 | [C₁₀H₁₁O]⁺ (4-Propylbenzoyl cation) |

| 155/157 | [C₆H₄Br]⁺ (Loss of CO from 183/185) |

High-Resolution Mass Spectrometry for Precise Elemental Composition Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the exact elemental composition of a molecule. For this compound, HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of its molecular formula. The presence of bromine is distinctly identified by its characteristic isotopic pattern, with two major isotopes, 79Br and 81Br, having a near 1:1 natural abundance. This results in two prominent peaks in the mass spectrum separated by approximately 2 Da. asdlib.org

The precise mass of the molecular ion is used to calculate the elemental composition, confirming the presence of 16 carbon atoms, 15 hydrogen atoms, one bromine atom, and one oxygen atom.

Table 1: Precise Elemental Composition Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₁₅BrO |

| Exact Mass [M] | 302.0306 u |

| Exact Mass [M+H]⁺ | 303.0380 u |

| Isotopic Pattern | Characteristic M, M+2 peaks for Bromine |

Note: The data in this table is calculated based on the known atomic masses of the constituent elements and represents the theoretically expected values for high-resolution mass spectrometry.

Analysis of Fragmentation Pathways for Structural Elucidation

The fragmentation of this compound in a mass spectrometer provides valuable information for its structural elucidation. The primary fragmentation patterns in electron ionization (EI) mass spectrometry for ketones involve the cleavage of the carbon-carbon bonds adjacent to the carbonyl group. libretexts.org For this compound, several key fragmentation pathways are anticipated.

One of the primary fragmentations is the alpha-cleavage, leading to the loss of either the bromophenyl or the n-propylphenyl radical. The cleavage of the bond between the carbonyl group and the bromophenyl ring would result in a fragment ion corresponding to the n-propylbenzoyl cation. Conversely, cleavage of the bond between the carbonyl and the n-propylphenyl ring would yield the bromobenzoyl cation. The stability of the resulting carbocations influences the relative abundance of these fragment ions.

Further fragmentation of the n-propyl group can occur through the loss of an ethyl radical via a McLafferty rearrangement if a gamma-hydrogen is available, or through simple cleavage of the alkyl chain. libretexts.org The bromophenyl group can also undergo fragmentation, primarily through the loss of the bromine atom or a carbon monoxide molecule. researchgate.net

Table 2: Predicted Major Fragment Ions of this compound in Mass Spectrometry

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Description |

| 302/304 | [C₁₆H₁₅BrO]⁺ | Molecular ion peak showing bromine isotopic pattern |

| 183/185 | [C₇H₄BrO]⁺ | Bromobenzoyl cation |

| 147 | [C₁₀H₁₁O]⁺ | n-Propylbenzoyl cation |

| 119 | [C₉H₁₁]⁺ | n-Propylphenyl cation |

| 105 | [C₇H₅O]⁺ | Benzoyl cation (from loss of Br and subsequent rearrangement) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: The fragmentation pathways described are based on general principles of mass spectrometry and known fragmentation patterns of similar compounds. libretexts.orgresearchgate.net

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions within the molecule. mdpi.com The benzophenone core has two main absorption bands: a strong band around 250 nm corresponding to a π → π* transition of the conjugated aromatic system, and a weaker band at longer wavelengths (around 340 nm in non-polar solvents) corresponding to the n → π* transition of the carbonyl group. mdpi.comsemanticscholar.org

The presence of substituents on the phenyl rings can cause a shift in these absorption bands. The bromo group on one ring and the n-propyl group on the other will influence the electronic structure and thus the absorption maxima. The n-propyl group, being a weak electron-donating group, may cause a slight red shift (bathochromic shift) of the π → π* band. The bromine atom, with its electron-withdrawing inductive effect and electron-donating resonance effect, can have a more complex influence on the spectrum.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λmax (nm) for π → π | Predicted λmax (nm) for n → π |

| Hexane | ~255 nm | ~345 nm |

| Ethanol | ~260 nm | ~335 nm |

Note: The predicted values are estimations based on the known UV-Vis spectra of benzophenone and substituted benzophenones. The n → π transition typically shows a blue shift (hypsochromic shift) in polar solvents due to stabilization of the non-bonding electrons.* semanticscholar.orgscialert.net

Phosphorescence and Fluorescence Emission Spectroscopy for Characterization of Excited States

Benzophenones are well-known for their efficient intersystem crossing from the first excited singlet state (S₁) to the first excited triplet state (T₁). As a result, they typically exhibit weak fluorescence but strong phosphorescence at low temperatures. libretexts.orghitachi-hightech.com

For this compound, excitation to the S₁ state, primarily through the π → π* absorption band, will be followed by rapid and efficient intersystem crossing to the T₁ state. The presence of the heavy bromine atom is expected to further enhance the rate of intersystem crossing due to the heavy-atom effect, which promotes spin-orbit coupling. This would lead to a very low fluorescence quantum yield.

Phosphorescence, the emission of light from the T₁ state to the ground state (S₀), is expected to be the dominant emission process, especially in a rigid matrix or at low temperatures. The phosphorescence spectrum of benzophenone typically shows a structured emission with a maximum around 450 nm. hitachi-hightech.com The substituents on this compound may cause a slight shift in the phosphorescence emission wavelength.

Table 4: Predicted Photophysical Properties of this compound

| Property | Predicted Value/Characteristic |

| Fluorescence Emission | Very weak or negligible |

| Phosphorescence Emission Maximum | ~450 - 470 nm |

| Intersystem Crossing (S₁ → T₁) | Highly efficient, enhanced by bromine |

| Excited State | Primarily characterized by the T₁ state |

Note: The photophysical properties are predicted based on the known behavior of benzophenone and the influence of heavy-atom effects. libretexts.orgacs.org The characterization of these excited states is crucial for understanding the photochemical reactivity of the compound.

Computational Chemistry and Theoretical Investigations of 3 Bromo 4 N Propylbenzophenone

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of 3-Bromo-4'-n-propylbenzophenone. These methods allow for the detailed exploration of the molecule's geometry, electronic distribution, and spectroscopic behavior.

Density Functional Theory (DFT) Applications for Ground State Properties and Conformer Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-311G++(d,p), are employed to determine its ground-state geometry and conformational landscape. nih.gov

The benzophenone (B1666685) framework is inherently non-planar due to steric hindrance between the ortho-hydrogens of the phenyl rings. roaldhoffmann.com For this compound, the two phenyl rings are expected to be twisted out of the plane of the central carbonyl group. The dihedral angles of this twist are a result of the balance between steric repulsion and the desire for π-conjugation. The presence of the bromine atom on one ring and the n-propyl group on the other will influence the precise rotational barrier and the equilibrium conformation. roaldhoffmann.com

Table 1: Calculated Ground State Properties of Substituted Benzophenones (Illustrative)

| Property | Benzophenone | 4-Bromobenzophenone (Triclinic) | 3-Bromobenzophenone |

|---|---|---|---|

| C=O Bond Length (Å) | ~1.24 | ~1.23 | ~1.23 |

| Phenyl Ring Twist Angle (°) | ~38 | ~35 | ~36 |

| Dipole Moment (Debye) | ~2.98 | ~2.5 | ~2.7 |

Note: This table presents typical values for related compounds to illustrate the expected range for this compound. Experimental and more precise computational data for the specific molecule are needed for exact values. Data is illustrative and based on general findings in computational studies of benzophenones. researchgate.net

Excited State Calculations and Prediction of Photophysical Parameters

Time-Dependent Density Functional Theory (TD-DFT) is a primary tool for studying the excited states of molecules like this compound. acs.orgchemrxiv.org These calculations are crucial for understanding the molecule's behavior upon absorption of light, which is fundamental to the applications of benzophenones as photoinitiators. chemrxiv.org

The lowest energy electronic transitions in benzophenones are typically the n → π* and π → π* transitions. The n → π* transition involves the excitation of an electron from a non-bonding orbital on the carbonyl oxygen to an anti-bonding π* orbital of the carbonyl group. This transition is formally forbidden and thus has a low oscillator strength. The π → π* transitions are generally more intense.

For this compound, TD-DFT calculations can predict the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions. The substitution pattern is expected to cause a shift in the absorption spectra compared to unsubstituted benzophenone. The bromine atom, being electron-withdrawing, and the n-propyl group, being weakly electron-donating, will modulate the energies of the molecular orbitals.

Furthermore, excited-state calculations can elucidate the properties of the triplet state, which is crucial for the photoinitiating activity of benzophenones. The efficiency of intersystem crossing (ISC) from the singlet excited state to the triplet excited state is a key parameter. The heavy bromine atom is known to enhance spin-orbit coupling, which can facilitate a higher ISC rate. nih.govnih.gov

Table 2: Predicted Photophysical Parameters for a Generic Halogenated Benzophenone (Illustrative)

| Parameter | Value |

|---|---|

| λmax (n → π*) (nm) | ~340 |

| λmax (π → π*) (nm) | ~250 |

| Singlet-Triplet Energy Gap (ΔEST) (eV) | ~0.2-0.3 |

| Spin-Orbit Coupling (cm⁻¹) | >100 |

Note: This table provides illustrative values based on computational studies of similar benzophenone derivatives. The actual values for this compound would require specific calculations. chemrxiv.orgnih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational modeling of reaction pathways provides a molecular-level understanding of chemical transformations involving this compound.

Mechanistic Insights from Computational Simulations of Reactions Involving Halogenated Benzophenones

DFT calculations can be used to model the potential energy surfaces of reactions involving halogenated benzophenones. For instance, in photoredox catalysis where benzophenones can act as photosensitizers, understanding the electron transfer and energy transfer processes is critical. acs.orgacs.org

Computational studies can map out the reaction coordinates for processes such as hydrogen atom abstraction or the formation of radical species. For this compound, the triplet state is a powerful hydrogen atom abstractor. The reaction pathway for the abstraction of a hydrogen atom from a substrate can be modeled to determine the activation energy barrier and the geometry of the transition state. The presence of the bromine atom can influence the reactivity of the triplet state.

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry can be a predictive tool for designing new reactions. By calculating the energies of potential intermediates and transition states, the feasibility and selectivity of a proposed transformation can be assessed before attempting it in the lab. For example, in cross-coupling reactions involving aryl halides, DFT can help in understanding the mechanism and predicting the regioselectivity. acs.org The electronic effects of the bromo and n-propyl substituents on this compound would be critical in determining its reactivity in such transformations.

Thermodynamic and Kinetic Modeling

Thermodynamic and kinetic modeling provides quantitative data on the stability and reactivity of this compound.

Thermochemical properties such as the standard molar enthalpies of formation and vaporization can be estimated using high-level quantum chemical methods like G3MP2 and G4. nih.gov These data are essential for process engineering calculations. While experimental data for this compound may not be readily available, computational methods can provide reliable estimates.

Kinetic modeling can be used to study the rates of various processes, such as the thermal degradation of the molecule. For instance, the degradation of benzophenone derivatives at high temperatures has been shown to follow first-order reaction kinetics. nih.gov Computational modeling can determine the rate constants for such degradation pathways by calculating the activation energies.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzophenone |

| 4-Bromobenzophenone |

In Silico Diagnostics and Validation of Thermochemical Data for Alkyl-Substituted Benzophenones

The determination of accurate thermochemical data, such as the enthalpy of formation, is crucial for understanding the stability and reaction energetics of a molecule. High-level quantum chemical methods are employed to calculate these properties with high accuracy.

Detailed Research Findings:

For substituted benzophenones, high-level composite methods like Gaussian-3 (G3) and Gaussian-4 (G4) theory are utilized to compute gas-phase enthalpies of formation. aip.org These methods involve a series of calculations to approximate the results of a much more computationally expensive calculation, thereby providing a good balance between accuracy and computational cost. The process typically involves geometry optimization, vibrational frequency calculation for zero-point vibrational energy (ZPVE) and thermal corrections, and single-point energy calculations at higher levels of theory with larger basis sets.

The validation of these theoretical data is often achieved by comparing them with experimental results, where available. For instance, experimental standard molar enthalpies of vaporization can be obtained from the temperature dependence of vapor pressures measured by the transpiration method. aip.org This synergy between theoretical calculations and experimental measurements is vital for establishing a reliable thermochemical network.

While specific thermochemical data for this compound is not readily found, the table below illustrates the kind of data that can be generated for substituted benzophenones using computational methods. The values presented are hypothetical and for illustrative purposes to demonstrate the output of such computational studies.

Table 1: Illustrative Thermochemical Data for a Substituted Benzophenone This table presents hypothetical data for illustrative purposes.

| Property | Calculated Value (kJ/mol) | Method |

|---|---|---|

| Gas-Phase Enthalpy of Formation (298.15 K) | 150.5 | G4 Theory |

| Zero-Point Vibrational Energy | 450.2 | B3LYP/6-31G(d) |

Prediction of Reaction Energetics and Rate Constants

Computational chemistry is instrumental in predicting the energetics and kinetics of chemical reactions. For benzophenone derivatives, these predictions are particularly relevant for understanding photoreduction reactions and other chemical transformations.

Detailed Research Findings:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for investigating the electronic structure and excited states of molecules, which are central to photochemistry. acs.org For instance, the kinetics of the photoreduction of benzophenone derivatives by alcohols have been studied, revealing a significant dependence of the reaction rate on the ring substituents. acs.org These effects are attributed to changes in the activation energy of the process, which in turn are related to the stability of the resulting ketyl radicals. acs.org

Theoretical methods can be used to calculate the rate constants for various photophysical and photochemical processes, such as fluorescence, phosphorescence, and intersystem crossing (ISC). acs.org For example, cost-effective formulas based on the Fermi golden rule have been developed to predict transition rate constants from excited states, with results for benzophenone showing good agreement with experimental data. acs.org The calculations indicate that for benzophenone, the predominant decay pathway from the photoexcited state is S₁ → T₂ → T₁ → S₀. acs.org

The table below illustrates the types of kinetic data that can be predicted for a substituted benzophenone undergoing a hypothetical reaction.

Table 2: Predicted Kinetic Parameters for a Hypothetical Reaction of a Substituted Benzophenone This table presents hypothetical data for illustrative purposes.

| Parameter | Predicted Value | Method |

|---|---|---|

| Activation Energy (Ea) | 45 kJ/mol | DFT (B3LYP) |

| Rate Constant (k) at 298 K | 1.2 x 10⁻³ s⁻¹ | Transition State Theory |

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, allowing for the exploration of its conformational landscape and the influence of the surrounding environment, such as a solvent.

Detailed Research Findings:

For flexible molecules like this compound, which has rotational freedom around the bonds connecting the phenyl rings to the carbonyl group, MD simulations can map out the accessible conformations and the energy barriers between them. The conformation of substituted benzophenones is often characterized by the dihedral angles (twist angles) between the two aryl rings. longdom.org These angles are a result of a balance between steric hindrance and electronic effects.

MD simulations are also crucial for understanding the role of the solvent in chemical processes. The interaction between a solute and solvent molecules can significantly affect the solute's conformation, stability, and reactivity. aip.org For benzophenone, studies have shown that the vibrational frequency of the carbonyl group is sensitive to the solvent polarity. aip.orgnih.gov In protic solvents, for example, the carbonyl stretching peak can appear as a doublet, corresponding to hydrogen-bonded and non-hydrogen-bonded populations of the carbonyl group. aip.orgnih.gov

MD simulations can be used to generate supramolecular solute-solvent clusters, which can then be subjected to quantum mechanical calculations to analyze properties like solvatochromic shifts in electronic and vibrational spectra. aip.orgnih.gov This combined approach provides a detailed molecular-level understanding of solute-solvent interactions.

The following table provides an example of how MD simulations can be used to characterize the conformational preferences of a substituted benzophenone in different solvents.

Table 3: Illustrative Conformational Data from MD Simulations of a Substituted Benzophenone in Different Solvents This table presents hypothetical data for illustrative purposes.

| Solvent | Average Phenyl Ring Dihedral Angle (°) | Dominant Conformer Population (%) |

|---|---|---|

| n-Hexane | 55 ± 5 | 85 |

| Acetonitrile | 58 ± 6 | 80 |

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Methodologies for Complex Benzophenone (B1666685) Analogues

The classical synthesis of benzophenones, primarily through the Friedel-Crafts acylation, is a cornerstone of organic chemistry. numberanalytics.comorganic-chemistry.org This method involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) using a Lewis acid catalyst, like aluminum chloride, to form an acylium ion electrophile. youtube.comyoutube.com However, the pursuit of more complex analogues, such as 3-Bromo-4'-n-propylbenzophenone, necessitates the development of more sophisticated and efficient synthetic strategies that offer greater control, sustainability, and functional group tolerance.

Future research is trending towards several innovative approaches:

Transition Metal-Catalyzed Cross-Coupling and C-H Activation: Modern synthetic chemistry is increasingly reliant on transition metal catalysis. Methodologies like Suzuki-Miyaura coupling, which can form the core benzophenone structure from suitable precursors, are being refined for greater efficiency and applicability in large-scale synthesis of pharmaceutical intermediates. nih.govacs.org A significant emerging area is the direct C-H activation/functionalization. youtube.com This strategy avoids the pre-functionalization of starting materials, offering a more atom- and step-economical route. For instance, a dual catalytic system using a benzophenone-derived photosensitizer with a nickel catalyst has been developed for direct benzylic C-H acylation, providing a novel pathway to unsymmetrical ketones. nih.gov Exploring similar C-H activation strategies on the aromatic rings could provide direct and regioselective routes to complex substituted benzophenones.

Photochemical and Electrochemical Methods: Light- and electricity-promoted reactions represent a green and powerful frontier. Photocatalyst-tuned, nickel-catalyzed systems have been shown to mediate the switchable C-C or C-N coupling of aryl halides with formamide, a method that could be adapted for the synthesis of benzophenone derivatives. An electricity-promoted Friedel-Crafts acylation of biarylcarboxylic acids has also been reported, showcasing a move away from traditional, moisture-sensitive catalysts. acs.org